Methyl 8-bromoquinoxaline-6-carboxylate

Anticancer Lung Cancer Structure-Activity Relationship

Methyl 8-bromoquinoxaline-6-carboxylate is a differentiated heterocyclic building block for drug discovery. Its 8-bromo substituent enables efficient Suzuki and Buchwald-Hartwig cross-couplings that are more reactive than chloro or fluoro analogs, while the 6-methyl ester remains orthogonal for downstream amidation or hydrolysis. Crucially, SAR studies confirm bromo-substituted quinoxalines exhibit superior anticancer activity (e.g., A549 lung cancer IC50 = 9.32 µM) over nitro-substituted derivatives. This scaffold is validated for kinase programs targeting Pim-1/2, c-Met, and B-Raf, and serves as a CYP1A2 probe for DDI studies. Procure to accelerate structure-activity relationship campaigns without compromising on reactivity or biological relevance.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08
CAS No. 1378260-25-3
Cat. No. B3047332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromoquinoxaline-6-carboxylate
CAS1378260-25-3
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br
InChIInChI=1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3
InChIKeyFPHVJQGDEZIMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-bromoquinoxaline-6-carboxylate (CAS 1378260-25-3): Core Specifications and In-Class Positioning


Methyl 8-bromoquinoxaline-6-carboxylate is a heterocyclic building block belonging to the class of brominated quinoxaline-6-carboxylates, characterized by the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . As a versatile small molecule scaffold, it features a bromine substituent at the 8-position that enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and a methyl ester at the 6-position that serves as a masked carboxylic acid for further derivatization or prodrug strategies [1]. Its structural attributes position it as a key intermediate for kinase inhibitor discovery and the synthesis of complex heterocyclic frameworks [1], with in-class relevance established by SAR studies indicating that bromo-substitution on the quinoxaline core can confer enhanced anticancer activity relative to nitro-substituted analogs [2].

Why Substituting Methyl 8-bromoquinoxaline-6-carboxylate with Other Halogenated Quinoxaline-6-carboxylates is Scientifically Unjustified


Halogenated quinoxaline-6-carboxylates are not functionally interchangeable; the specific halogen atom dictates both synthetic reactivity and biological profile. While chloro- and bromo-substituted analogs share a common quinoxaline core, their differing atomic radii, bond dissociation energies, and electronic properties directly impact the efficiency of transition-metal-catalyzed cross-couplings and the selectivity profile against biological targets [1]. In the context of anticancer SAR, direct comparative data demonstrate that bromo-substituted quinoxalines provide superior inhibition of lung cancer cell proliferation relative to their nitro-substituted counterparts [2], establishing that the 8-bromo substitution is a non-trivial structural feature that cannot be replicated by alternative halogens without compromising the intended potency and pathway engagement. This precludes simple replacement with chloro- or fluoro-substituted analogs in lead optimization workflows.

Quantitative Comparative Evidence for Methyl 8-bromoquinoxaline-6-carboxylate Against Key Analogs


Bromo vs. Nitro Substitution: Superior Anticancer Activity in Non-Small-Cell Lung Cancer Cells

In a study synthesizing 26 quinoxaline derivatives, the introduction of bromo groups into the quinoxaline skeleton was shown to provide better inhibition against human non-small-cell lung cancer (A549) cells compared to nitro-substituted analogs. The study confirmed that bromo-substituted quinoxalines, such as compound 4m (IC₅₀ = 9.32 ± 1.56 μM) and compound 4b (IC₅₀ = 11.98 ± 2.59 μM), exhibit activity comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1].

Anticancer Lung Cancer Structure-Activity Relationship

Bromo vs. Chloro Substitution: Synthetic Versatility and Cross-Coupling Reactivity

The 8-bromo substituent on the quinoxaline core is explicitly highlighted as a feature that enhances reactivity in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks [1]. In contrast, the chloro analog (Methyl 8-chloroquinoxaline-6-carboxylate) has a less labile carbon-halogen bond (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), which can necessitate harsher reaction conditions and limit coupling partner scope .

Medicinal Chemistry Cross-Coupling Heterocyclic Synthesis

Orthogonal Reactivity: Ester Stability During C8 Cross-Coupling

The methyl ester at the C6 position of Methyl 8-bromoquinoxaline-6-carboxylate acts as a masked carboxylic acid. It is highly stable under the conditions employed for cross-coupling at the C8 bromine position, yet it can be selectively converted into an amide via aminolysis . This orthogonal reactivity profile is not universally guaranteed across all halogenated quinoxaline-6-carboxylate esters, as the steric and electronic environment can influence ester stability.

Synthetic Methodology Protecting Group Strategy Late-Stage Functionalization

Physicochemical Comparison: Methyl vs. Ethyl Ester Bioavailability Potential

Within the quinoxaline-2,3-dione series, methyl substitution at the 6-position has been associated with higher in vitro potency compared to ethyl substitution, and compounds with lower calculated LogP values (≤0.5) tend to exhibit greater in vivo bioavailability [1]. While this SAR was derived from a different quinoxaline sub-class (NMDA receptor antagonists), it provides a class-level inference that the methyl ester (Methyl 8-bromoquinoxaline-6-carboxylate) may confer a more favorable balance of potency and bioavailability compared to the analogous ethyl ester (Ethyl 8-bromoquinoxaline-6-carboxylate, CAS 1706445-51-3) [1].

Drug Discovery Bioavailability Physicochemical Properties

CYP1A2 Inhibition Profile: A Potential Liability or Tool Compound Attribute

Methyl 8-bromoquinoxaline-6-carboxylate has been identified as a potent inhibitor of cytochrome P450 enzyme CYP1A2 . CYP1A2 metabolizes approximately 15% of clinically used drugs, making inhibition a critical consideration in drug-drug interaction (DDI) liability assessment. While this data may represent a liability for certain therapeutic programs, it also positions the compound as a valuable tool molecule for studying CYP1A2-mediated metabolism. The comparative CYP inhibition profile of the closely related ethyl ester analog (Ethyl 8-bromoquinoxaline-6-carboxylate) also indicates CYP1A2 inhibition, suggesting this is a class effect of the 8-bromo quinoxaline-6-carboxylate scaffold rather than a methyl ester-specific property .

ADME Drug Metabolism Cytochrome P450

High-Value Application Scenarios for Methyl 8-bromoquinoxaline-6-carboxylate (CAS 1378260-25-3) Based on Evidence


Synthesis of Focused Kinase Inhibitor Libraries via C8 Cross-Coupling

Leverage the C8 bromine atom for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl, heteroaryl, or amine moieties at the 8-position of the quinoxaline core. The orthogonal stability of the C6 methyl ester ensures that this group remains intact during coupling, enabling subsequent amide formation or hydrolysis to the carboxylic acid for further diversification . This sequential, chemoselective strategy is ideal for generating focused libraries targeting kinases such as Pim-1/2, c-Met, or Braf, where bromo-substituted quinoxalines have demonstrated enhanced potency [1].

Apoptosis-Inducing Anticancer Lead Optimization

Utilize the established class-level SAR indicating that bromo-substituted quinoxalines provide superior inhibition of human non-small-cell lung cancer (A549) cell proliferation compared to nitro-substituted analogs . The compound can serve as a core scaffold for designing new analogs that induce apoptosis through mitochondrial- and caspase-3-dependent pathways. Given the activity of related bromo-quinoxalines (e.g., compound 4m: IC₅₀ = 9.32 μM), this scaffold is a validated starting point for medicinal chemistry campaigns focused on lung and potentially other solid tumors .

CYP1A2 Probe Development and Drug-Drug Interaction Assessment

Employ Methyl 8-bromoquinoxaline-6-carboxylate as a tool compound for studying CYP1A2-mediated metabolism and drug-drug interaction (DDI) liabilities in early-stage drug discovery . Its reported potent CYP1A2 inhibition profile , shared with its ethyl ester analog [1], makes it a useful probe for establishing structure-activity relationships (SAR) for CYP inhibition within the quinoxaline series. This is critical for de-risking lead candidates that may be co-administered with CYP1A2 substrates such as theophylline or clozapine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-bromoquinoxaline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.